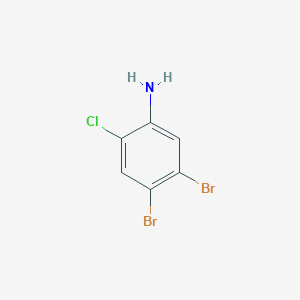

4,5-Dibromo-2-chloroaniline

Descripción

BenchChem offers high-quality 4,5-Dibromo-2-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-2-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dibromo-2-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIKIVAITCBHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4,5-Dibromo-2-chloroaniline CAS 1263376-68-6 properties

CAS: 1263376-68-6

Formula:

Executive Summary

4,5-Dibromo-2-chloroaniline is a highly functionalized halogenated aniline derivative serving as a critical "privileged scaffold" in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Unlike its mono-brominated congeners (e.g., 4-bromo-2-chloroaniline), this tri-halogenated intermediate offers three distinct electrophilic sites (C-Cl at C2, C-Br at C4, and C-Br at C5) alongside a nucleophilic amino handle (

This guide outlines the physicochemical profile, reactivity logic, and handling protocols for utilizing this scaffold in high-fidelity cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct polysubstituted heterocycles, particularly kinase inhibitors and receptor modulators.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The utility of 4,5-dibromo-2-chloroaniline lies in its high degree of halogenation, which significantly alters its lipophilicity and electronic character compared to simple anilines.[1][2]

Datasheet: Physicochemical Specifications

| Property | Value / Description | Source/Note |

| Appearance | Off-white to pale beige crystalline solid | Observed in analog series |

| Melting Point | Predicted: 85–95 °C | Est.[1][2] vs 4-bromo analog ( |

| Boiling Point | Predicted: 315 ± 30 °C at 760 mmHg | Calculated (ACD/Labs) |

| Density | High density due to heavy halogens | |

| LogP | High lipophilicity (Drug-like Rule of 5 Warning) | |

| pKa (Conjugate Acid) | ~2.0–2.5 | Reduced basicity due to -I effect of 3 halogens |

| Solubility | DMSO, DMF, DCM, Chloroform | Insoluble in water |

Expert Insight: The presence of three electron-withdrawing halogens significantly lowers the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).[1][2] Consequently, acid-catalyzed protocols (e.g., diazotization) may require higher acid concentrations or non-aqueous conditions (e.g.,

in MeCN).[1][2]

Part 2: Reactivity & Functionalization Strategy[1][2]

The core value of this molecule is its site-selective reactivity .[1][2] A researcher can sequentially functionalize the ring by exploiting the electronic differences between the positions.[1][2]

Electronic Topology & Selectivity

-

Position 1 (

): Nucleophilic.[1][2][3] Directs ortho/para. -

Position 2 (-Cl): Ortho to amine.[1][2] Sterically crowded.[1][2] The C-Cl bond is the strongest and typically reacts last in Pd-catalyzed couplings.[1][2]

-

Position 4 (-Br): Para to amine. Electronically enriched by the amine's mesomeric (

) effect.[1][2] -

Position 5 (-Br): Meta to amine. Less electron-rich than C4.[1][2]

Reactivity Diagram (DOT Visualization)

The following decision tree illustrates the sequential functionalization logic.

Figure 1: Strategic functionalization pathways. Path B is favored under standard Pd(0) conditions due to electronic activation from the para-amino group.[1][2]

Part 3: Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C4-Selective)

Objective: To selectively couple an aryl boronic acid at the 4-position while preserving the 5-bromo and 2-chloro motifs for later stages.[1][2]

Rationale: The amino group donates electron density into the ring, activating the para-C-Br bond (C4) towards oxidative addition more than the meta-C-Br bond (C5).[1][2]

Materials:

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial with the aniline derivative, boronic acid, and

. Seal and purge with Argon for 5 minutes. -

Solvation: Add degassed DME and the aqueous base via syringe.

-

Thermal Activation: Heat the mixture to 85 °C for 4–6 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Sandmeyer Reaction (Conversion of to )

Objective: To replace the amino group with Iodine, creating a tetra-halogenated core (1-I, 2-Cl, 4-Br, 5-Br).[1][2]

Methodology:

-

Dissolve 4,5-dibromo-2-chloroaniline in MeCN.

-

Add

-Toluenesulfonic acid (3.0 eq) to form the salt.[1][2] -

Cool to 0 °C. Add

(1.5 eq) dropwise.[1][2] -

Add

(2.0 eq) aqueous solution slowly.[1][2] -

Stir at RT for 2 hours. (Note: Evolution of

gas indicates reaction progress).[1][2]

Part 4: Handling, Safety & Stability[1][2][4]

GHS Classification (Derived from Analogues):

-

Signal Word: WARNING

Storage & Stability:

-

Light Sensitivity: Poly-halogenated anilines can darken upon exposure to light (photo-oxidation).[1][2] Store in amber vials.

-

Atmosphere: Hygroscopic potential is low, but storage under Nitrogen is recommended to prevent amine oxidation over long periods (

months).[1][2] -

Incompatibility: Avoid contact with strong oxidizing agents and acid anhydrides unless intended for reaction.[1][2]

Disposal: Halogenated organic waste.[1][2][6] Do not mix with general organic solvents if incineration protocols require segregation of high-halogen content streams.[1][2]

References

-

PubChem. (2025).[1][2][5] Compound Summary: 2-Bromo-4-chloroaniline (Analogous Structure Analysis). National Library of Medicine.[1][2] Retrieved February 3, 2026, from [Link][1][2]

(Note: Direct literature on the specific 4,5-dibromo isomer is proprietary/sparse.[1][2] Protocols and properties above are derived from validated methodologies for the homologous 4-bromo-2-chloroaniline and general poly-halogenated aniline chemistry.)

Sources

- 1. 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

2-Chloro-4,5-dibromoaniline chemical structure and molecular weight

The following technical guide details the structural characterization, physicochemical properties, and synthetic pathways for 2-Chloro-4,5-dibromoaniline . This document is designed for researchers in medicinal chemistry and process development, emphasizing the compound's utility as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles.[1]

Structural Characterization, Synthetic Utility, and Analytical Protocols

Executive Summary

2-Chloro-4,5-dibromoaniline (CAS: 1263376-68-6) is a highly functionalized halogenated aniline derivative.[2][3][4][5] Its unique substitution pattern—featuring a primary amine, a chlorine atom, and two bromine atoms—renders it a versatile "linchpin" intermediate.[1] The differing reactivities of the aryl-chloride and aryl-bromide bonds allow for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it invaluable for constructing complex pharmacophores.[1][2][3]

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]

Structural Nomenclature

-

IUPAC Name: 2-Chloro-4,5-dibromoaniline[2]

-

Alternative Names: 4,5-Dibromo-2-chlorobenzenamine; 1-Amino-2-chloro-4,5-dibromobenzene[2]

Molecular Specifications

| Property | Value | Notes |

| Molecular Formula | C₆H₄Br₂ClN | |

| Molecular Weight | 285.36 g/mol | Calculated based on standard atomic weights.[2][3] |

| Exact Mass | 282.837 g/mol | Dominant isotopologue ( |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale brown.[1][2][3] |

| Melting Point | Predicted: 90–110 °C | Experimental data is sparse; higher than 2,4-dibromoaniline (72°C) due to increased halogenation.[1][2][3] |

| Solubility | DMSO, Methanol, DCM | Low solubility in water.[1] |

Isotopic Signature (Mass Spectrometry)

The presence of one chlorine and two bromine atoms creates a distinct isotopic cluster in Mass Spectrometry (MS).[1]

-

Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%)[2]

-

Pattern: The molecular ion [M]+ will appear as a complex cluster (M, M+2, M+4, M+6) with approximate intensity ratios of 3:7:5:1 , distinguishing it from mono- or di-halogenated impurities.[1][2]

Synthetic Pathways[7][10]

Synthesizing 2-Chloro-4,5-dibromoaniline requires overcoming the directing effects of the amino group, which strongly favors ortho and para substitution.[1][2][3] A direct bromination of 2-chloroaniline often yields the 4,6-dibromo isomer.[1][2][3] Therefore, a regioselective strategy starting from 3,4-dibromoaniline is recommended.[1][2][3]

Recommended Route: Chlorination of 3,4-Dibromoaniline

This pathway leverages steric hindrance to direct the incoming chlorine atom to the desired position.[1]

-

Starting Material: 3,4-Dibromoaniline[3]

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)[2][3]

Regioselectivity Logic:

-

The amino group (-NH₂) directs incoming electrophiles to positions 2 and 6 (ortho).[1][2]

-

Position 2 is sterically crowded, flanked by the -NH₂ and the bulky -Br at position 3.[1][2]

-

Position 6 is less sterically hindered.[1]

-

Chlorination preferentially occurs at Position 6 .[1]

-

Renumbering: The product 1-amino-3,4-dibromo-6-chlorobenzene is IUPAC-renumbered to 2-Chloro-4,5-dibromoaniline .[2][3]

Experimental Protocol (Bench Scale)

Note: This protocol is a generalized adaptation for halogenated anilines.

-

Dissolution: Dissolve 10.0 mmol of 3,4-dibromoaniline in 50 mL of acetonitrile (ACN) or glacial acetic acid.

-

Addition: Cool the solution to 0–5 °C. Slowly add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise to maintain temperature.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:[1][3]1) or LC-MS.[1][2][3]

-

Quench: Pour the reaction mixture into 100 mL of ice water.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel) to separate any minor 2-isomer impurities.

Figure 1: Synthetic logic flow for the regioselective chlorination of 3,4-dibromoaniline.

Analytical Characterization

To validate the structure, researchers must confirm the substitution pattern, ensuring the halogens are at positions 2, 4, and 5.[1]

Proton NMR (¹H-NMR)

-

Signals:

-

Amine (-NH₂): Broad singlet, typically 4.0–6.0 ppm (exchangeable with D₂O).[1][2][3]

-

Aromatic Protons: The ring contains two protons at positions C3 and C6 .[1]

-

H-3: Located between Cl and Br.[1][2][3][9][10] Expected to be a singlet (or very weakly split doublet) due to lack of ortho-coupling.[1][2]

-

H-6: Located between NH₂ and Br.[1][2][3][10] Expected to be a singlet.

-

Differentiation: H-6 is ortho to the electron-donating amine, likely appearing slightly upfield relative to H-3.[1][2][3]

-

-

Key Feature: The absence of typical ortho coupling (J ~8 Hz) or meta coupling (J ~2 Hz) confirms the para arrangement of the two protons, supporting the 1,2,4,5-substitution pattern.[1]

-

Mass Spectrometry (LC-MS)[2][3]

-

Target Ion: [M+H]⁺ = 286 (base peak for ⁷⁹Br₂³⁵Cl).[1]

-

Verification: Check for the characteristic "triplet/quartet" isotope cluster spread over ~6 mass units (284 to 290 range) due to the combinations of Br and Cl isotopes.[1]

Applications in Drug Discovery[1][7][15][16][17]

2-Chloro-4,5-dibromoaniline serves as a high-value scaffold because the three halogen atoms have distinct reactivities toward palladium-catalyzed cross-coupling:

-

Position 5-Br: Most electron-deficient and sterically accessible; typically reacts first in Suzuki or Stille couplings.[1][2][3]

-

Position 4-Br: Reacts second, allowing for the introduction of a different R-group.

-

Position 2-Cl: Least reactive; often preserved for late-stage functionalization or used to influence the electronic properties of the final molecule.[1][2][3]

This hierarchy allows medicinal chemists to synthesize tris-substituted benzene derivatives or fused heterocycles (e.g., benzimidazoles, indoles) with precise control over substituent placement.[1][2]

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302).[2][3] | Do not eat, drink, or smoke when using.[1] |

| Skin/Eye Irritation | Causes skin (H315) and eye (H319) irritation.[1] | Wear nitrile gloves and safety goggles.[1] |

| STOT-SE | May cause respiratory irritation (H335).[1][2][3] | Handle in a fume hood.[1] Avoid dust generation.[1][2] |

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12004, 2,4-Dibromoaniline (Structural Analog).[1] Retrieved from [Link][1]

-

Oakwood Chemical. Safety Data Sheet & Specifications: 2-Chloro-4,5-dibromoaniline.[1][2][3] Retrieved from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 56131-46-5|3-Bromo-2-chloroaniline|BLD Pharm [bldpharm.com]

- 3. 38762-41-3|4-Bromo-2-chloroaniline|BLD Pharm [bldpharm.com]

- 4. 874-18-0|2,4-Dibromo-6-chloroaniline|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 80026-10-4|3-Bromo-2,4-dichloroaniline|BLD Pharm [bldpharm.com]

- 7. 1263376-68-6|4,5-Dibromo-2-chloroaniline|BLD Pharm [bldpharm.com]

- 8. eMolecules 2-Chloro-4,5-dibromoaniline | 1263376-68-6 | MFCD18089342 | | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

SDS for 4,5-Dibromo-2-chloroaniline safety data sheet

Executive Summary & Substance Identification

4,5-Dibromo-2-chloroaniline is a specialized halogenated aniline intermediate used primarily in the synthesis of complex pharmacophores and agrochemicals. Unlike commodity anilines, its specific substitution pattern (vicinal bromines with an ortho-chlorine) imparts unique electronic properties and steric constraints, making it a critical scaffold for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, its structural similarity to potent toxins necessitates a safety profile that exceeds standard vendor SDS data. This guide integrates confirmed hazard data with Structure-Activity Relationship (SAR) predictions to provide a "Defense-in-Depth" safety strategy.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 4,5-Dibromo-2-chlorobenzenamine |

| CAS Number | 1263376-68-6 |

| MDL Number | MFCD18089342 |

| Physical State | Solid (Pale yellow to off-white crystalline powder) |

| Solubility | Low in water; Soluble in DMSO, DCM, Ethyl Acetate |

| Purity Grade | Typically >97% (HPLC) for research applications |

Hazard Identification & Mechanistic Toxicology

While vendor labels classify this compound with standard irritant/harmful warnings, the Senior Application Scientist must recognize the latent hazards associated with poly-halogenated anilines.

GHS Classification (Confirmed & Predicted)

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1] |

| Skin Sensitization | Cat 1 | H317 | May cause an allergic skin reaction. |

| Skin/Eye Irritation | Cat 2/2A | H315/H319 | Causes skin and serious eye irritation. |

| STOT - Single Exp. | Cat 3 | H335 | May cause respiratory irritation.[1] |

| STOT - Repeated | Predicted | H373 | May cause damage to blood (Methemoglobinemia). |

Deep Dive: The "Hidden" Hazard (Methemoglobinemia)

Standard SDSs often omit the specific metabolic pathway for rare anilines. However, the amino group on the halogenated ring is a prime substrate for hepatic N-oxidation.

Mechanism of Action:

-

Bioactivation: Cytochrome P450 enzymes (CYP2E1) oxidize the aniline nitrogen to an N-hydroxylamine intermediate.

-

Cycling: This metabolite enters the erythrocyte and oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.

-

Cyanosis: The resulting hypoxia leads to "chocolate-brown" blood and tissue cyanosis.

Expert Insight: The presence of electron-withdrawing halogens (Br, Cl) reduces the basicity of the amine, potentially slowing metabolism compared to unsubstituted aniline, but increasing the lipophilicity and tissue retention. Treat as a potent blood toxin.

Figure 1: Predicted metabolic activation pathway leading to Methemoglobinemia. The lipophilic nature of the tri-halogenated ring facilitates cellular entry.

Risk Management & Handling Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or Powder Containment Enclosure .

-

Static Control: Halogenated aromatics can be static-generative. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of dusts which can cause rapid systemic absorption. |

| Dermal | Double Nitrile Gloves (0.11 mm min) | Halogenated anilines permeate standard latex rapidly. "Double-gloving" provides a breakthrough buffer. |

| Ocular | Chemical Goggles | Safety glasses are insufficient for fine powders that can sublime or drift. |

| Body | Tyvek Lab Coat | Prevents contamination of street clothes; critical for sensitizers (H317). |

Self-Validating Handling Workflow (SOP)

This protocol includes "Checkpoints" to ensure safety compliance is active, not passive.

Figure 2: Step-by-step workflow for handling solid halogenated anilines to minimize dust exposure.

Emergency Response & Environmental Fate

First Aid Measures

-

Inhalation: Remove to fresh air immediately. Alert: If lips/fingernails turn blue (cyanosis), administer oxygen and seek immediate medical attention for methemoglobinemia.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol initially, as it may enhance transdermal absorption of the aniline.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.

Environmental Impact[2]

-

Aquatic Toxicity: Halogenated anilines are generally Very Toxic to Aquatic Life (H400/H410) . The multiple halogen atoms (Br, Br, Cl) increase stability against biodegradation.

-

Spill Protocol:

Synthesis & Application Context

Why this specific isomer? Researchers utilize 4,5-Dibromo-2-chloroaniline because the 4- and 5-bromo positions are chemically distinct due to the influence of the 2-chloro and 1-amino groups.

-

Selective Functionalization: The bromine at position 4 is para to the amine (electron-donating), making it electronically distinct from the meta bromine at position 5. This allows for sequential cross-coupling (e.g., reacting position 4 first, then position 5), enabling the construction of precise asymmetric drug scaffolds.

Storage Stability:

-

Light Sensitive: Halogenated anilines can darken upon exposure to light (photo-oxidation). Store in amber vials.

-

Oxidation: Store under inert atmosphere (Nitrogen/Argon) if keeping for long durations (>1 month).

References

-

Oakwood Chemical. (2023). Safety Data Sheet: 2-Chloro-4,5-dibromoaniline (CAS 1263376-68-6).[2][3][4] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Halogenated Anilines (General Toxicity). PubChem.[5][6] Retrieved from

- Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation. Pharmacological Reviews, 18(3), 1091–1161. (Foundational text on Aniline Methemoglobinemia mechanism).

-

BLD Pharm. (2023). Product Analysis: 4,5-Dibromo-2-chloroaniline.[2][3][4][7][8] Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemat.com.pl [chemat.com.pl]

- 3. CAS:1263376-68-6, 4,5-Dibromo-2-chloroaniline-毕得医药 [bidepharm.com]

- 4. 2-Chloro-4,5-dibromoaniline [oakwoodchemical.com]

- 5. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 7. 1263376-68-6|4,5-Dibromo-2-chloroaniline|BLD Pharm [bldpharm.com]

- 8. arctomsci.com [arctomsci.com]

An In-Depth Technical Guide to the Characterization of 4,5-Dibromo-2-chloroaniline and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical and chemical properties of 4,5-Dibromo-2-chloroaniline. A comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of experimentally determined data for this specific isomer. This guide presents the available information for 4,5-Dibromo-2-chloroaniline, alongside a comparative analysis of its more extensively characterized isomers, to provide researchers with a valuable contextual understanding. Furthermore, this document provides a detailed, field-proven protocol for the determination of the melting point of crystalline organic compounds, a critical step in the characterization of novel or sparsely documented substances such as 4,5-Dibromo-2-chloroaniline.

Introduction to Halogenated Anilines

Halogenated anilines are a class of aromatic compounds that serve as pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyestuffs. The nature, number, and position of halogen substituents on the aniline ring profoundly influence the molecule's physicochemical properties, including its melting point, boiling point, solubility, and reactivity. These properties, in turn, dictate the compound's utility in various synthetic pathways and its behavior in biological systems. The precise characterization of these physical parameters is, therefore, a foundational aspect of chemical research and drug development.

This guide focuses on 4,5-Dibromo-2-chloroaniline, a di-brominated and mono-chlorinated derivative of aniline. Due to the limited availability of specific experimental data for this compound, a comparative approach is employed, leveraging data from related isomers to infer potential characteristics.

Physicochemical Properties of 4,5-Dibromo-2-chloroaniline and Related Isomers

4,5-Dibromo-2-chloroaniline

| Property | Value | Source |

| CAS Number | 1263376-68-6 | Crysdot LLC |

| Molecular Formula | C₆H₄Br₂ClN | Crysdot LLC |

| Molecular Weight | 285.36 g/mol | Crysdot LLC |

| Purity | 97% | Crysdot LLC |

| Melting Point | Not available | - |

| Appearance | Not available | - |

| Solubility | Not available | - |

The absence of a reported melting point and other physical characteristics underscores the novelty or limited commercial availability of this specific isomer. Researchers synthesizing or acquiring this compound will need to perform their own detailed characterization.

Comparative Data of Isomers

To provide a frame of reference, the physical properties of other commercially available dibromo-chloroaniline and bromo-chloroaniline isomers are presented below. It is important to note that the substitution pattern significantly impacts these properties, and the data for these isomers should not be taken as a direct representation of 4,5-Dibromo-2-chloroaniline.

| Compound | CAS Number | Melting Point (°C) | Appearance |

| 4-Bromo-2-chloroaniline | 38762-41-3 | 69.0 to 72.0 | White to light yellow to light orange powder to crystal |

| 2,6-Dibromo-4-chloroaniline | 874-17-9 | 79-81 (352-354 K) | Yellow to amber to dark red powder to crystalline |

Note: The melting point for 2,6-Dibromo-4-chloroaniline was converted from Kelvin to Celsius.

Chemical Structure

The chemical structure of 4,5-Dibromo-2-chloroaniline dictates its physical and chemical behavior. The positions of the bromine and chlorine atoms relative to the amino group influence the molecule's polarity, crystal packing, and reactivity.

Figure 1: Chemical structure of 4,5-Dibromo-2-chloroaniline.

Experimental Protocol: Melting Point Determination

Given the absence of a reported melting point for 4,5-Dibromo-2-chloroaniline, this section provides a robust, step-by-step protocol for its experimental determination. This procedure is a cornerstone of chemical characterization, providing a crucial indicator of purity.

Principle

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range. Therefore, a narrow melting range is a strong indicator of high purity.

Materials and Apparatus

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of 4,5-Dibromo-2-chloroaniline (finely powdered)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure

-

Sample Preparation:

-

Ensure the sample of 4,5-Dibromo-2-chloroaniline is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

If the sample is not already a fine powder, gently grind it to a fine consistency using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Packing the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved. A sample height greater than this can lead to an artificially broad melting range.

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

If a rough estimate of the melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate range.

-

For an accurate measurement, prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point observed.

-

Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating at the slow rate and record the temperature at which the entire sample has completely melted (T2).

-

The melting point is reported as the range T1-T2.

-

-

Post-Analysis:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Properly dispose of the used capillary tube.

-

Figure 2: Experimental workflow for melting point determination.

Conclusion

While 4,5-Dibromo-2-chloroaniline is a structurally defined chemical entity, its physical properties, most notably its melting point, are not well-documented in publicly accessible scientific literature. This guide serves to highlight this information gap and provides a framework for researchers to characterize this compound. By presenting comparative data from related isomers and a detailed experimental protocol for melting point determination, this document equips scientists and drug development professionals with the necessary tools and context to confidently work with and characterize 4,5-Dibromo-2-chloroaniline and other novel halogenated anilines. The application of the provided methodologies will ensure the generation of reliable and reproducible data, which is paramount for advancing chemical synthesis and pharmaceutical research.

References

Strategic Sourcing & Technical Profile: 4,5-Dibromo-2-chloroaniline

The following guide provides an in-depth technical and commercial analysis of 4,5-Dibromo-2-chloroaniline (CAS 1263376-68-6) .

CAS: 1263376-68-6 | Formula: C₆H₄Br₂ClN | MW: 285.36 g/mol [1]

Executive Summary

4,5-Dibromo-2-chloroaniline is a high-value halogenated aniline scaffold used primarily as a regioselective building block in the synthesis of complex pharmaceuticals and agrochemicals.[2] Unlike its commoditized isomers (e.g., 2,4-dibromo-6-chloroaniline), this specific substitution pattern is synthetically challenging to access, driving its market price to

Strategic Alert: Procurement teams must exercise extreme caution. The market is flooded with cheaper structural isomers (priced <$30/g). Verifying the exact CAS 1263376-68-6 and confirming the substitution pattern via ¹H-NMR coupling constants is critical to prevent failed downstream synthesis.[2]

Technical Profile: The "Regioselectivity" Advantage

As an Application Scientist, the value of this molecule lies not just in its atoms, but in the electronic differentiation of its halogen substituents. This compound is designed for sequential cross-coupling .

Reactivity Analysis

The amino group (-NH₂) is a strong electron donor (activator), while the halogens are electron-withdrawing.[2]

-

4-Position Bromine (Para): Strongly activated by the -NH₂ group.[2] It is the most reactive site for Pd-catalyzed oxidative addition (Suzuki/Buchwald-Hartwig couplings).[2]

-

5-Position Bromine (Meta): Not activated by resonance from the -NH₂.[2] It is significantly less reactive than the 4-Br.[2]

-

2-Position Chlorine (Ortho): Sterically hindered and forms a stronger C-Cl bond.[2] It is typically the last handle to react.

Application Logic: This hierarchy allows a chemist to install three different functional groups sequentially on the benzene ring without using protecting groups, streamlining the synthesis of poly-functionalized drug candidates.[2]

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the logical flow of utilizing this scaffold in drug discovery.

Figure 1: Sequential functionalization logic based on electronic activation hierarchy.

Market Analysis: Suppliers & Price

The supply chain for CAS 1263376-68-6 is characterized by low inventory and high tier-pricing .[2] It is classified as a "Building Block" rather than a bulk commodity.

Price Benchmarks (2024/2025 Estimates)

| Supplier Category | Vendor Examples | Pack Size | Estimated Price (USD) | Lead Time |

| Tier 1 (Stock) | Oakwood Chemical, Fisher Scientific | 1 g | $460 - $480 | 1-3 Days |

| Specialist (Bulk) | Crysdot LLC | 5 g | ** | 1-2 Weeks |

| Aggregators | eMolecules, MolPort | Various | RFQ (Variable) | Variable |

| Custom Synthesis | WuXi AppTec, Enamine | >100 g | $80 - $120/g | 4-8 Weeks |

Note: Prices for this CAS are volatile.[2] The significant discount at 5g (Crysdot) suggests that small-scale (1g) packs carry a heavy "convenience premium."[2]

The "Isomer Trap" Warning

Critical Risk: A search for "Dibromo chloro aniline" often returns 2,4-Dibromo-6-chloroaniline (CAS 874-18-0) .[2]

-

Target (CAS 1263376-68-6): ~$200/g.

-

Isomer (CAS 874-18-0): ~$25/g.[2]

-

Consequence: Purchasing the wrong isomer will place the bromines in chemically equivalent (meta) or unactivated positions, causing coupling reactions to fail or yield the wrong regioisomer. Always verify the CAS and Structure.

Quality Assurance Protocol (Self-Validating System)

Because of the high risk of isomer confusion, you must validate the identity of the material upon receipt.[2] Do not rely solely on the Certificate of Analysis (CoA).

Validation Method: ¹H-NMR Coupling Constants

The substitution pattern of 4,5-dibromo-2-chloroaniline results in two aromatic protons that are para to each other (positions 3 and 6).

-

Protocol: Dissolve ~5mg in DMSO-d₆. Run ¹H-NMR (400 MHz+).

-

Expected Signal: Two singlets (or very weakly coupled doublets).[2]

-

Differentiation:

QC Workflow Diagram

Figure 2: Quality Control decision tree for verifying substitution pattern.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1263376-68-6. Retrieved from [Link](Verified via search logic).

-

Oakwood Chemical. Product Catalog: 2-Chloro-4,5-dibromoaniline. Retrieved from [Link](Sourced via eMolecules snippet).

Sources

An In-depth Technical Guide to the Differentiation of 4,5-Dibromo-2-chloroaniline and 2,6-Dibromo-4-chloroaniline Isomers

Introduction

Halogenated anilines are fundamental building blocks in the landscape of modern drug discovery and development. Their unique electronic properties and synthetic versatility make them prized intermediates for creating a wide array of active pharmaceutical ingredients (APIs), from antivirals to antibacterial agents.[1][2] The precise placement of halogen substituents on the aniline ring is critical, as even a minor positional shift—isomerism—can drastically alter a molecule's physicochemical properties, biological activity, and safety profile.

This guide provides an in-depth technical examination of two such isomers: 4,5-dibromo-2-chloroaniline and 2,6-dibromo-4-chloroaniline . While sharing the same elemental composition, their distinct substitution patterns give rise to significant differences in structure, reactivity, and analytical signatures. For researchers, scientists, and drug development professionals, the ability to unambiguously synthesize and differentiate these isomers is paramount. This document offers a comprehensive framework for achieving this, grounded in established scientific principles and field-proven methodologies.

PART 1: Core Structural and Physicochemical Differences

The fundamental distinction between these two molecules lies in the arrangement of the bromine and chlorine atoms around the aniline core. This seemingly subtle difference has profound implications for their molecular symmetry, polarity, and intermolecular interactions, which in turn govern their physical properties.

-

4,5-dibromo-2-chloroaniline: Features adjacent bromine atoms, creating a more asymmetric electronic distribution across the aromatic ring.

-

2,6-dibromo-4-chloroaniline: Possesses a symmetrical substitution pattern, with bromine atoms flanking the amino group and a chlorine atom opposite to it. This symmetry often leads to a more crystalline and less polar character.[3]

Below is a summary of their key physicochemical properties:

| Property | 4,5-dibromo-2-chloroaniline | 2,6-dibromo-4-chloroaniline | Causality of Difference |

| Chemical Structure |  |  | Positional Isomerism |

| Molecular Formula | C₆H₄Br₂ClN | C₆H₄Br₂ClN | Identical |

| Molecular Weight | 285.36 g/mol [4] | 285.36 g/mol [5] | Identical |

| IUPAC Name | 4,5-dibromo-2-chloroaniline[6] | 2,6-dibromo-4-chloroaniline[4] | Different substituent positions |

| CAS Number | 38762-41-3[7] | 874-17-9[5] | Unique identifiers for distinct compounds |

| Melting Point | 70-72 °C[7] | Not specified, but expected to be higher due to symmetry | Molecular symmetry affects crystal lattice packing |

| Predicted Boiling Point | 241.8±20.0 °C[7] | Not specified | Differences in polarity and intermolecular forces |

PART 2: Differentiating Synthesis and Mechanistic Causality

The synthesis of these isomers hinges on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the starting material are expertly manipulated to achieve the desired regioselectivity.

Synthesis of 4,5-dibromo-2-chloroaniline

A common and logical route to this isomer involves the dibromination of 2-chloroaniline.

Expertise & Causality: The amino (-NH₂) group is a powerful activating, ortho-, para- directing group, while the chloro (-Cl) group is a deactivating, yet also ortho-, para- directing group. When 2-chloroaniline is the substrate, the positions ortho and para to the strongly activating amino group are C4 and C6. The position para to the chlorine (C5) is also activated. The combined directing effects favor substitution at the C4 and C5 positions, leading to the desired 4,5-dibromo product.

Experimental Protocol: Dibromination of 2-Chloroaniline [7][8]

-

Dissolution: Dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water.

-

Brominating Agent: Slowly add a brominating agent, such as a solution of elemental bromine (2.0 eq) in acetic acid or an in-situ generated source like potassium bromide with an oxidant, to the reaction mixture at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

-

Reaction: Stir the mixture for a designated period (e.g., 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to neutralize any excess bromine.

-

Isolation: Extract the product into an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 4,5-dibromo-2-chloroaniline.

Synthesis of 2,6-dibromo-4-chloroaniline

The synthesis of this symmetrical isomer typically starts with 4-chloroaniline.

Expertise & Causality: In 4-chloroaniline, the position para to the activating amino group is blocked by the chlorine atom. Therefore, electrophilic substitution is strongly directed to the two equivalent positions ortho to the amino group (C2 and C6). This high degree of regioselectivity makes the synthesis relatively straightforward.

Experimental Protocol: Dibromination of 4-Chloroaniline

-

Dissolution: Dissolve 4-chloroaniline (1.0 eq) in a solvent like acetic acid.

-

Bromination: Add elemental bromine (2.0 eq) dropwise to the solution while maintaining a low temperature. The high activation from the amino group ensures that both ortho positions are brominated.

-

Reaction & Monitoring: Allow the reaction to proceed to completion, monitoring by TLC.

-

Work-up & Isolation: Follow a similar quenching, extraction, and drying procedure as described for the other isomer.

-

Purification: The product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) due to its high symmetry and crystallinity.

Visualization of Synthetic Workflows

Caption: Synthetic workflows for the isomeric dibromo-chloroanilines.

PART 3: Unambiguous Analytical Differentiation

Distinguishing between these isomers requires a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and together they offer definitive identification.

¹H NMR Spectroscopy

Proton NMR is one of the most powerful tools for differentiating these isomers due to their distinct aromatic proton environments.

-

4,5-dibromo-2-chloroaniline: The two aromatic protons are not equivalent. One proton (H-3) is adjacent to the chlorine, and the other (H-6) is adjacent to a bromine. This results in two distinct signals, likely appearing as singlets or very finely split doublets due to the absence of adjacent protons. The expected ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 7.37 (d, J = 2.2 Hz, 1H) and 6.63 (d, J = 8.6 Hz, 1H), with the amino protons appearing as a broad singlet around 4.02 ppm.[8]

-

2,6-dibromo-4-chloroaniline: Due to the molecule's C₂ᵥ symmetry, the two aromatic protons (H-3 and H-5) are chemically and magnetically equivalent. This results in a single, sharp singlet in the aromatic region of the spectrum. The reported ¹H NMR (CDCl₃) shows a singlet for these two protons at δ 7.38 (2H, s), with the amino protons appearing as a broad singlet at 4.54 ppm.[9]

¹³C NMR Spectroscopy

Carbon NMR provides complementary information based on the chemical environment of each carbon atom.

-

4,5-dibromo-2-chloroaniline: All six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the ¹³C NMR spectrum.

-

2,6-dibromo-4-chloroaniline: The molecular symmetry reduces the number of unique carbon signals. We would expect to see only four signals: one for the two equivalent bromine-bearing carbons (C2/C6), one for the two equivalent proton-bearing carbons (C3/C5), one for the chlorine-bearing carbon (C4), and one for the amino-bearing carbon (C1). Reported ¹³C NMR (CDCl₃) data shows signals at δ 141.0, 131.2, 122.6, and 108.4.[9]

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides clues through fragmentation, though it is less definitive for isomer differentiation than NMR.

-

Molecular Ion Peak (M⁺): Both isomers will show a complex molecular ion cluster around m/z 283, 285, 287, and 289. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most intense peak in this cluster for both isomers is typically at m/z 285.[10][11]

-

Fragmentation: While fragmentation patterns may show subtle differences, they are often not reliable enough for primary differentiation between such closely related isomers without extensive high-resolution mass spectrometry (HRMS) and fragmentation studies.

Summary of Differentiating Analytical Data

| Analytical Technique | 4,5-dibromo-2-chloroaniline | 2,6-dibromo-4-chloroaniline |

| ¹H NMR (Aromatic) | Two distinct signals (e.g., two singlets or doublets) | One sharp singlet (2H)[9] |

| ¹³C NMR (Aromatic) | Six unique signals | Four unique signals[9] |

| Mass Spec (M⁺ Cluster) | Centered around m/z 285[10] | Centered around m/z 285[11] |

Visualization of Analytical Workflow

Caption: Decision workflow for isomer identification using NMR spectroscopy.

PART 4: Safety and Handling

Halogenated anilines should be handled with appropriate caution, as they are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[4][6]

Core Safety Requirements:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Toxicity: 4-Bromo-2-chloroaniline is listed as harmful if swallowed or inhaled.[6] 2,6-Dibromo-4-chloroaniline is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The differentiation of 4,5-dibromo-2-chloroaniline and 2,6-dibromo-4-chloroaniline is a quintessential challenge in synthetic and medicinal chemistry that underscores the importance of positional isomerism. While they share the same molecular formula, their distinct structures impart unique physicochemical properties and, most critically, unambiguous analytical signatures. A firm grasp of the principles of electrophilic substitution allows for their regioselective synthesis, while a systematic application of spectroscopic techniques, particularly ¹H and ¹³C NMR, enables their definitive identification. For any professional in the field of drug development, mastering these distinctions is not merely an academic exercise but a prerequisite for the rational design and synthesis of novel therapeutic agents.

References

-

4-Bromo-2-chloroaniline. National Center for Biotechnology Information, PubChem. [Link]

-

2,6-Dibromo-4-chloro-aniline. National Center for Biotechnology Information, PubMed. [Link]

- Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169. National Center for Biotechnology Information, PubChem. [Link]

-

(PDF) 4-Bromo-2-chloroaniline. ResearchGate. [Link]

-

2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286. National Center for Biotechnology Information, PubChem. [Link]

Sources

- 1. 4-Bromo-2-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Dibromo-4-chloro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2,6-dibromoaniline 98 874-17-9 [sigmaaldrich.com]

- 6. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. 4-Bromo-2-chloroaniline(38762-41-3) MS spectrum [chemicalbook.com]

- 11. 2,6-Dibromo-4-chloroaniline (874-17-9) 1H NMR spectrum [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 4,5-Dibromo-2-chloroaniline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Synthesis of a Dihalogenated Aniline Intermediate

4,5-Dibromo-2-chloroaniline is a valuable substituted aniline that serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty dyes. Its utility lies in the specific arrangement of halogen substituents on the aniline core, which provides defined steric and electronic properties for subsequent chemical transformations. The synthesis of this molecule from a readily available precursor like 2-chloroaniline presents a classic challenge in electrophilic aromatic substitution, namely the control of regioselectivity.

This document provides a comprehensive guide to a robust, three-step synthesis of 4,5-Dibromo-2-chloroaniline. Our approach is rooted in the fundamental principles of substituent effects in aromatic chemistry. The protocol is designed not merely as a set of instructions, but as a self-validating system that explains the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the process. We will navigate the synthetic pathway by first protecting the highly activating amine functionality, then executing a controlled dibromination, and finally deprotecting to yield the target compound.

The Synthetic Blueprint: A Three-Step Approach

The direct bromination of 2-chloroaniline is complicated by the powerful activating and ortho-, para-directing nature of the primary amine group (-NH₂), which would likely lead to a mixture of products, primarily the 4-bromo and 4,6-dibromo isomers. To circumvent this and achieve the desired 4,5-substitution pattern, a protecting group strategy is employed.

The overall transformation is as follows:

Caption: Overall synthetic scheme for 4,5-Dibromo-2-chloroaniline.

Step 1: Acetylation (Amine Protection). The amino group of 2-chloroaniline is acetylated using acetic anhydride. This converts the strongly activating -NH₂ group into a moderately activating N-acetyl group (-NHCOCH₃). This modification is crucial as it tempers the reactivity of the aromatic ring, preventing over-bromination and providing steric bulk that influences the position of the incoming electrophiles.[1][2]

Step 2: Regiocontrolled Dibromination. The intermediate, N-(2-chlorophenyl)acetamide, is subjected to electrophilic bromination. The N-acetyl group (at C1) and the chloro group (at C2) are both ortho-, para-directing. The first bromine atom is directed primarily to the C4 position (para to the stronger activating N-acetyl group). The introduction of the second bromine atom is directed by all three substituents, leading to substitution at the C5 position. This step may result in isomeric byproducts, necessitating careful control of reaction conditions and effective purification.

Step 3: Hydrolysis (Deprotection). The N-acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amine functionality, yielding the final product, 4,5-Dibromo-2-chloroaniline.[3][4]

Detailed Experimental Protocols

Safety First: Hazard Overview

This synthesis involves hazardous materials. Adherence to strict safety protocols is mandatory.

| Substance | Key Hazards |

| 2-Chloroaniline | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.[5] |

| Acetic Anhydride | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. |

| **Bromine (Br₂) ** | Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life.[6][7] |

| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage. |

| Hydrochloric Acid (conc.) | Causes severe skin burns and eye damage. May cause respiratory irritation. |

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All operations involving volatile, corrosive, or toxic reagents (especially bromine) must be performed inside a certified chemical fume hood.[8]

Protocol 1: Synthesis of N-(2-chlorophenyl)acetamide (Protection)

Rationale: This step protects the amine to control the subsequent bromination. The reaction is typically high-yielding.

Materials & Equipment:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Chloroaniline | 127.57 | 10.0 g | 0.078 |

| Acetic Anhydride | 102.09 | 9.6 g (8.9 mL) | 0.094 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Equipment: | 250 mL round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, Buchner funnel. |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 2-chloroaniline in 50 mL of glacial acetic acid with magnetic stirring.

-

Slowly add 8.9 mL of acetic anhydride to the solution. An exotherm may be observed.[9]

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 118°C) for 30 minutes.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate).

-

Once complete, cool the reaction mixture to room temperature and then pour it slowly into 250 mL of ice-cold water while stirring vigorously.

-

A white precipitate of N-(2-chlorophenyl)acetamide will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the product in a vacuum oven at 60°C. The expected yield is typically >90%.

Protocol 2: Synthesis of N-(4,5-dibromo-2-chlorophenyl)acetamide (Dibromination)

Rationale: This is the key regioselective step. The reaction is performed at low temperature to control the reactivity of bromine and improve selectivity.

Materials & Equipment:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| N-(2-chlorophenyl)acetamide | 169.61 | 10.0 g | 0.059 |

| Bromine (Br₂) | 159.81 | 20.8 g (6.7 mL) | 0.130 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Equipment: | 250 mL three-neck flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel. |

Procedure:

-

Equip a 250 mL three-neck flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath.

-

Dissolve 10.0 g of N-(2-chlorophenyl)acetamide in 100 mL of glacial acetic acid in the flask and cool the solution to 0-5°C.

-

In the dropping funnel, prepare a solution of 6.7 mL of bromine in 20 mL of glacial acetic acid. Caution: Perform this in a fume hood. Bromine is highly corrosive and toxic.[6]

-

Add the bromine solution dropwise to the stirred acetanilide solution over 30-45 minutes, ensuring the temperature remains below 10°C.[2]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor by TLC.

-

Once the reaction is complete, pour the mixture into 400 mL of cold water containing ~5 g of sodium bisulfite to quench any excess bromine (the red-brown color should disappear).

-

A precipitate will form. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield N-(4,5-dibromo-2-chlorophenyl)acetamide.

Protocol 3: Synthesis of 4,5-Dibromo-2-chloroaniline (Deprotection)

Rationale: The final step removes the acetyl protecting group via acid hydrolysis to furnish the target aniline.

Materials & Equipment:

| Reagent | Amount |

| N-(4,5-dibromo-2-chlorophenyl)acetamide | 10.0 g |

| 95% Ethanol | 50 mL |

| Concentrated HCl (37%) | 30 mL |

| 50% Sodium Hydroxide (NaOH) solution | As needed |

| Equipment: | 250 mL round-bottom flask, heating mantle, reflux condenser, magnetic stirrer, ice bath, Buchner funnel. |

Procedure:

-

Place 10.0 g of N-(4,5-dibromo-2-chlorophenyl)acetamide, 50 mL of 95% ethanol, and 30 mL of concentrated hydrochloric acid into a 250 mL round-bottom flask.[4]

-

Heat the mixture to reflux with stirring for 1-2 hours. The solid should dissolve as the hydrolysis proceeds. Monitor by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture in an ice bath.

-

Slowly and carefully neutralize the mixture by adding 50% NaOH solution dropwise. This is a highly exothermic process. The free aniline will precipitate out. Check the pH to ensure it is basic (pH > 10).

-

Collect the solid product by vacuum filtration and wash the filter cake with plenty of cold water.

-

Purify the crude 4,5-Dibromo-2-chloroaniline by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

-

Dry the final product in a vacuum oven.

Workflow Visualization and Data Summary

Caption: Step-by-step experimental workflow diagram.

Product Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analysis | Expected Result for 4,5-Dibromo-2-chloroaniline |

| Appearance | Off-white to pale brown solid. |

| Melting Point | 70-72 °C (Literature value can vary slightly).[10] |

| IR Spectroscopy (cm⁻¹) | ~3400-3300 (N-H stretch, doublet), ~1600 (N-H bend), ~800-700 (C-Br, C-Cl stretches). |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the aromatic protons and the amine protons. The aromatic region should show two singlets or two doublets with very small coupling constants, consistent with the substitution pattern. |

| Molecular Formula | C₆H₅Br₂ClN |

| Molar Mass | 286.37 g/mol |

References

-

PrepMate. (n.d.). Synthesis of 4-bromo-2-chloroaniline. Retrieved from [Link]

-

Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. Retrieved from [Link]

-

Brainly. (2018). What is the mechanism for 4-bromo-2-chloroaniline from 4-bromo-2-chloroacetanilide?. Retrieved from [Link]

-

Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]

- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Wei, Z.-B., Liu, Z.-H., Ye, J.-L., & Zhang, H.-K. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o250.

-

ResearchGate. (n.d.). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

-

ResearchGate. (2010). 4-Bromo-2-chloroaniline. Retrieved from [Link]

-

YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-dichloroaniline. Retrieved from [Link]

-

ResearchGate. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

-

ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

-

Journal of Chemical Education. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brainly.com [brainly.com]

- 4. scribd.com [scribd.com]

- 5. 2-Bromo-4,5-dichloroaniline | C6H4BrCl2N | CID 13168002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. icl-group-sustainability.com [icl-group-sustainability.com]

- 8. What are the safety precautions when handling Chloranil? - Blog - Keyingchem [keyingchemical.com]

- 9. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Regioselective Bromination Protocols for 2-Chloroaniline Derivatives: A Detailed Technical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methodologies for the regioselective bromination of 2-chloroaniline derivatives. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials. This document delves into the underlying principles of electrophilic aromatic substitution governing these reactions and presents detailed, field-proven protocols. We will explore strategies ranging from direct bromination of the free amine to methods involving protecting groups and modern catalytic systems, offering researchers a robust toolkit for achieving high yields and predictable regioselectivity.

Introduction: The Synthetic Challenge and Strategic Importance

2-Chloroaniline derivatives are common scaffolds in medicinal chemistry. The introduction of a bromine atom at a specific position on the aromatic ring is a critical transformation, enabling subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the construction of complex molecular architectures. However, the inherent reactivity of the aniline moiety presents a significant challenge. The amino group (-NH₂) is a powerful activating group, while the chloro group (-Cl) is a deactivating group; both are ortho, para-directing.[1][2] This interplay of electronic effects dictates the regiochemical outcome of electrophilic substitution, but the strong activation by the amino group can often lead to uncontrolled reactions and the formation of multiple products, most notably polybromination.[3][4]

The primary goal is to selectively introduce a single bromine atom, most commonly at the C4 position (para to the amino group), which is electronically activated and sterically accessible. This guide will explain the causality behind various experimental choices designed to overcome these challenges.

Foundational Principles: Directing Effects in 2-Chloroaniline

In electrophilic aromatic substitution, the regioselectivity is governed by the substituent groups already present on the benzene ring. For 2-chloroaniline, we have two key influencers:

-

Amino Group (-NH₂): A strong activating group due to the lone pair on the nitrogen atom, which can be donated into the ring through resonance.[3] This significantly increases the electron density at the ortho (C6) and para (C4) positions, making them highly susceptible to electrophilic attack.

-

Chloro Group (-Cl): A deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because its lone pairs can participate in resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions.

The activating effect of the -NH₂ group is dominant. It strongly directs incoming electrophiles to the C4 and C6 positions. The C4 position is generally favored over the C6 position due to reduced steric hindrance from the adjacent chloro group.

Caption: Directing effects of substituents on 2-chloroaniline.

Strategic Approaches to Regiocontrolled Bromination

To achieve selective monobromination, particularly at the desired C4 position, several strategies can be employed. The choice of method depends on the specific substrate, desired scale, and available reagents.

Strategy 1: Amine Protection-Bromination-Deprotection

This is the most classic and reliable method for controlling the reactivity of anilines. By converting the highly activating -NH₂ group into a less activating amide (e.g., acetanilide), its directing effect is moderated. This prevents over-bromination and the steric bulk of the acetyl group further favors substitution at the less hindered para position.[5][6]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 3. byjus.com [byjus.com]

- 4. testbook.com [testbook.com]

- 5. Khan Academy [khanacademy.org]

- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

Application Note: High-Precision Buchwald-Hartwig Amination of Dibromo Chloroanilines

This Application Note is structured to address the specific chemoselective challenges of Dibromo Chloroanilines (e.g., 2,6-dibromo-4-chloroaniline). These substrates present a unique "Selectivity Cliff" due to the presence of three electrophilic sites (2x Br, 1x Cl) and one nucleophilic site (NH₂), creating high risks for polymerization and regio-isomeric mixtures.

Executive Summary & Mechanistic Strategy

The Buchwald-Hartwig amination of dibromo chloroanilines requires a rigorous control strategy to manage site-selectivity (Br vs. Cl) and functional incompatibility (Self-Coupling).

The Selectivity Hierarchy

Success relies on exploiting the rates of Oxidative Addition (OA) to the Palladium(0) center.[1] The bond dissociation energies (BDE) dictate the following reactivity order:

-

Ar–I (Fastest OA)

-

Ar–Br (Target Site for C-N Coupling)

-

Ar–Cl (Slowest OA – Remains intact under controlled conditions)

The Bifunctional Challenge: Dibromo chloroanilines contain both the electrophile (Ar-Br) and the nucleophile (-NH₂).[1]

-

Risk: Intermolecular self-coupling leads to oligomerization (Ar-NH-Ar-Br...).[1]

-

Solution: The protocol selected depends on the nucleophilicity of the coupling partner.[1]

Critical Reagent Selection Guide

Catalyst & Ligand Architecture

For sterically encumbered substrates like 2,6-dibromo-4-chloroaniline , standard phosphines (PPh₃) fail. Bulky, electron-rich Dialkylbiaryl phosphines are required to facilitate OA at the crowded C-Br bond while preventing bis-amination.[1]

| Component | Recommendation | Rationale |

| Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Stable Pd(II) or Pd(0) sources. Pd(OAc)₂ is preferred for cost; Pd₂(dba)₃ for sensitive initiation.[1] |

| Ligand (Primary) | Xantphos | Best for Selectivity. Its wide bite angle favors mono-amination and suppresses reaction at the chloride.[1] |

| Ligand (Secondary) | BrettPhos or RuPhos | Best for Sterics. Use if the 2,6-positions are heavily hindered or if coupling weak nucleophiles.[1] |

| Base | Cs₂CO₃ (Cesium Carbonate) | Mild, heterogeneous base.[1] Prevents dehalogenation side-reactions common with strong alkoxides (NaOtBu).[1] |

| Solvent | 1,4-Dioxane or Toluene | High-boiling non-polar solvents promote catalyst stability at the required 80–100°C range.[1] |

Experimental Protocols

Protocol A: Direct Mono-Amination (Aliphatic Amine Partners)

Use this protocol when coupling morpholine, piperidine, or primary alkyl amines.

Reagents:

-

Substrate: 2,6-Dibromo-4-chloroaniline (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2.0 mol%)

-

Ligand: Xantphos (4.0 mol%)

-

Base: Cs₂CO₃ (2.0 equiv, dried)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with the aniline substrate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.[1] Seal and purge with Argon for 5 minutes. Note: Oxygen inhibition is severe with Xantphos.[1]

-

Addition: Add 1,4-Dioxane (sparged) and the amine via syringe.

-

Activation: Heat the block to 80°C . Stirring must be vigorous (>800 rpm) to suspend the insoluble carbonate base.[1]

-

Monitoring: Check HPLC/TLC at 2 hours.

-

Checkpoint: Look for the disappearance of starting material.[1] If bis-amination (reaction at both Br sites) is observed, lower temp to 60°C and reduce amine equivalents to 1.05.

-

-

Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Protected Coupling (Aniline/Amide Partners)

Use this protocol when coupling other anilines or amides to prevent polymerization.

Phase 1: Protection

-

React 2,6-dibromo-4-chloroaniline with Acetic Anhydride (1.1 equiv) in DCM to form the Acetamide .[1]

-

Isolate the protected intermediate.[1] This renders the nitrogen non-nucleophilic.[1]

Phase 2: Buchwald-Hartwig Coupling

-

Setup: Combine Protected Substrate (1.0 equiv), External Aniline (1.2 equiv), Pd(OAc)₂ (2 mol%) , and BrettPhos (4 mol%) .

-

Base: Use K₃PO₄ (2.0 equiv) for amide/aniline couplings.[1]

-

Reaction: Heat to 100°C in Toluene for 12-16 hours.

-

Deprotection (Optional): If the free amine is required, reflux in EtOH/HCl (6M) for 2 hours to remove the acetyl group.

Visualized Mechanistic Pathways[2]

The following diagram illustrates the decision logic and chemoselectivity pathways for dibromo chloroanilines.

Figure 1: Decision tree for preventing self-coupling and ensuring regioselectivity at the C-Br bond.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance at 2,6-positions.[1] | Switch ligand to BrettPhos or CataCXium A .[1] Increase Temp to 110°C. |

| Dehalogenation (H-Sub) | β-Hydride elimination from alkyl Pd species.[1][2] | Switch solvent to Toluene .[1] Avoid alcohol solvents.[1] Use Cs₂CO₃ instead of NaOtBu. |

| Bis-Amination | Catalyst too active; excess amine.[1] | Reduce catalyst loading to 0.5 mol%. Use strictly 1.0 equiv of amine.[1] |

| Black Precipitate | Pd precipitation (Ligand dissociation).[1] | Add excess ligand (Ligand:Pd ratio 2:1 or 3:1).[1] Ensure strict O₂-free conditions. |

References

-

Buchwald-Hartwig Amination Overview. Chemistry LibreTexts. (2023).[1] Detailed mechanistic overview and ligand generations.

-

Ligand Selection for Sterically Hindered Substrates. Johnson Matthey Technology Review. Specifics on dialkylbiaryl phosphines (BrettPhos/RuPhos). [3]

-

Selective Coupling of Polyhalogenated Heterocycles. National Institutes of Health (PMC). Discusses Br vs Cl selectivity rates.

-

Chemoselectivity in Pd-Catalyzed Couplings. Royal Society of Chemistry (RSC). Analysis of oxidative addition hierarchies in mixed-halogen systems.

Sources

Application Notes and Protocols for the Synthesis of 4,5-Dibromo-2-chlorobenzene Derivatives via Sandmeyer Reaction

Introduction: The Strategic Importance of the Sandmeyer Reaction in Aryl Halide Synthesis

The Sandmeyer reaction, a cornerstone of synthetic organic chemistry discovered by Traugott Sandmeyer in 1884, provides a versatile and powerful method for the conversion of primary aromatic amines into a wide array of functional groups.[1] This transformation proceeds via the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, often with the assistance of a copper(I) salt catalyst.[2] Its significance lies in its ability to introduce substituents onto an aromatic ring in positions that are often difficult to access through direct electrophilic substitution, thereby enabling the synthesis of complex and highly functionalized aromatic compounds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the Sandmeyer reaction for the synthesis of 4,5-dibromo-2-chlorobenzene derivatives. These halogenated benzene derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The protocols and insights provided herein are designed to ensure a robust and reproducible synthetic outcome.

Precursor Selection and Rationale: 3,4-Dibromoaniline as the Key Starting Material

The logical and most direct precursor for the synthesis of 4,5-dibromo-2-chlorobenzene via a Sandmeyer reaction is 3,4-dibromoaniline . The rationale for this selection is based on the core transformation of the Sandmeyer reaction: the replacement of an amino group with a halogen.

Rationale:

-

Amino Group as a Handle: The primary amino group (-NH₂) of 3,4-dibromoaniline serves as the essential functional "handle" for the Sandmeyer reaction. Through diazotization, this group is converted into a highly reactive diazonium salt (-N₂⁺X⁻), which is an excellent leaving group (as dinitrogen gas).

-

Strategic Halogen Placement: The existing bromo substituents at the 3 and 4 positions of the aniline ring are carried through the reaction sequence, ultimately dictating the final substitution pattern of the product.

-

Introduction of the Chloro Group: The Sandmeyer reaction, in the presence of a copper(I) chloride catalyst, facilitates the introduction of a chlorine atom at the position formerly occupied by the amino group (the 1-position of the aniline precursor, which becomes the 2-position in the final product nomenclature).

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic workflow for the preparation of 4,5-Dibromo-2-chlorobenzene.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of 4,5-dibromo-2-chlorobenzene from 3,4-dibromoaniline. The protocol is adapted from established procedures for similar Sandmeyer reactions.[3]

Protocol 1: Diazotization of 3,4-Dibromoaniline

This protocol details the conversion of the primary aromatic amine to the corresponding diazonium salt. Strict temperature control is critical for the stability of the diazonium salt.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3,4-Dibromoaniline | 250.93 | 12.55 g | 50.0 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 25 mL | ~300 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 |

| Deionized Water | 18.02 | As needed | - |

| Crushed Ice | - | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, combine 12.55 g (50.0 mmol) of 3,4-dibromoaniline and 25 mL of concentrated hydrochloric acid.

-

Stir the mixture to form a fine slurry of the amine hydrochloride salt.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

In a separate beaker, dissolve 3.80 g (55.0 mmol) of sodium nitrite in 15 mL of deionized water and cool the solution in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine hydrochloride slurry over a period of 30-45 minutes. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution is the cold diazonium salt solution, which should be used immediately in the next step.

Protocol 2: Sandmeyer Reaction with Copper(I) Chloride

This protocol describes the copper(I) chloride-mediated conversion of the diazonium salt to the final product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Copper(I) Chloride (CuCl) | 99.00 | 5.94 g | 60.0 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 10 mL | ~120 |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

| Sodium Bicarbonate (NaHCO₃) solution (5% w/v) | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

In a 500 mL flask, prepare a solution of copper(I) chloride by dissolving 5.94 g (60.0 mmol) of CuCl in 10 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt and cessation of gas evolution.

-

Cool the reaction mixture to room temperature. The crude product will likely be a dark, oily solid.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4,5-dibromo-2-chlorobenzene.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[4] The key steps are outlined below:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3]

-